molecular formula C17H19BrN4O B12156737 2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B12156737
M. Wt: 375.3 g/mol
InChI Key: JCQMHXAIEFPGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a heterocyclic compound featuring an indole core substituted with a bromine atom at the 6-position and linked via an acetamide bridge to a 1,3,5-trimethylpyrazole moiety. The bromine substituent likely enhances lipophilicity and influences electronic interactions, while the trimethylpyrazole group may contribute to steric and solubility characteristics.

Properties

Molecular Formula

C17H19BrN4O

Molecular Weight

375.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C17H19BrN4O/c1-11-15(12(2)21(3)20-11)9-19-17(23)10-22-7-6-13-4-5-14(18)8-16(13)22/h4-8H,9-10H2,1-3H3,(H,19,23)

InChI Key

JCQMHXAIEFPGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the bromination of indole, followed by the formation of the acetamide linkage with the pyrazole derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(pyridin-2-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide ()

This compound shares the 1,3,5-trimethylpyrazole-acetamide backbone but replaces the 6-bromoindole with a pyridine ring. The target compound’s bromine atom likely enhances hydrophobic binding compared to this analogue, which lacks halogen substituents .

(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide ()

This indolinone derivative features a fluorinated indole-like scaffold and an isoxazole-methyl group. The ketone at the 2-position and conjugated double bond create rigidity, contrasting with the target compound’s non-oxidized indole. The fluorine substituent (vs. Reported IC50 values for this class (~5.58–5.797 μM) suggest moderate activity, though direct comparisons to the target compound are unavailable .

Analogues with Heterocyclic Modifications

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

These compounds incorporate a thioether-linked oxadiazole ring instead of the pyrazole group. The sulfur atom and oxadiazole moiety may improve metabolic stability but could reduce cell permeability compared to the target’s pyrazole-acetamide structure. The indole-3-ylmethyl substitution also differs spatially from the target’s 6-bromoindole, likely altering binding site interactions .

Goxalapladib ()

A complex naphthyridine-based acetamide with trifluoromethyl and difluorophenyl groups, goxalapladib exemplifies a structurally distinct analogue. Its extended π-system and fluorine-rich substituents enhance target specificity for atherosclerosis-related pathways. The target compound’s simpler architecture may offer advantages in synthetic accessibility and reduced off-target effects .

Substituent Effects and Pharmacological Implications

  • Bromine vs. Other Halogens : The 6-bromoindole in the target compound provides greater hydrophobicity and van der Waals interactions compared to fluorine () or chlorine () substituents. Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets.
  • Trimethylpyrazole vs. Isoxazole/Thiazole : The 1,3,5-trimethylpyrazole group offers steric hindrance and methyl-derived lipophilicity, contrasting with the hydrogen-bond-capable nitrogen in isoxazole () or the sulfur in thiazole derivatives.
  • Acetamide Linker Flexibility: The target’s acetamide bridge allows conformational flexibility, whereas rigidified structures (e.g., ’s conjugated indolinones) may restrict binding modes.

Tabulated Comparison of Key Analogues

Compound Name Core Structure Key Substituents Reported Activity/Data Reference
Target Compound Indole + Pyrazole 6-Bromo, 1,3,5-trimethylpyrazole N/A (structural focus)
N-(pyridin-2-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Pyridine + Pyrazole Pyridine, 1,3,5-trimethylpyrazole No activity data
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone + Isoxazole 5-Fluoro, 3-methylisoxazole IC50: 5.797 μM
Goxalapladib Naphthyridine + Biphenyl Trifluoromethyl, difluorophenyl Atherosclerosis treatment

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide, with CAS number 1374529-62-0, is a compound that integrates indole and pyrazole moieties, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of 2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is C17H19BrN4OC_{17}H_{19}BrN_{4}O with a molecular weight of 375.3 g/mol. The structure features a brominated indole ring connected to a pyrazole derivative via an acetamide linkage.

Anticancer Activity

Recent studies indicate that compounds containing indole and pyrazole scaffolds have shown significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2-(6-bromo-1H-indol-1-yl)-N-(pyrazolyl)methylacetamideMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25

These findings suggest that the incorporation of the pyrazole moiety enhances the cytotoxic potential against breast cancer (MCF7) and other cancer types.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds similar to 2-(6-bromo-1H-indol-1-yl)-N-[pyrazolylmethyl]acetamide have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundActivity% Inhibition at 10 µMReference
Pyrazole derivativeTNF-α61–85%
Dexamethasone (control)TNF-α76%

This suggests that the compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial activity of indole and pyrazole-based compounds has been explored in various studies. For example:

CompoundTarget Bacteria/FungiMinimum Inhibitory Concentration (µg/mL)Reference
Indole derivativeE. coli40
Pyrazole derivativeBacillus subtilis40

These results indicate that the compound may also exhibit antibacterial and antifungal properties.

The biological activity of 2-(6-bromo-1H-indol-1-yl)-N-[pyrazolylmethyl]acetamide can be attributed to several mechanisms:

  • Inhibition of Kinases : Pyrazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Cytokine Modulation : The compound may modulate the expression of pro-inflammatory cytokines, thus reducing inflammation.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through various pathways.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives tested for their anticancer properties in vitro. Among these, one derivative exhibited an IC50 value of 0.95 nM against NCI-H460 lung cancer cells, indicating potent antitumor activity comparable to established chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.